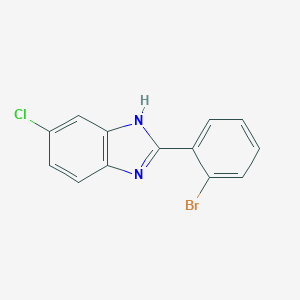

2-(2-bromophenyl)-6-chloro-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with bromophenyl groups, often involves reactions of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, highlighting a general method for synthesizing substituted benzimidazoles including 2-(2-bromophenyl)-6-chloro-1H-benzimidazole derivatives (Lygin & Meijere, 2009).

Molecular Structure Analysis

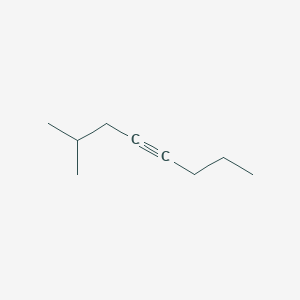

The molecular structure of benzimidazole derivatives, including 2-(2-bromophenyl)-6-chloro-1H-benzimidazole, is characterized by the presence of a benzimidazole core, where the nitrogen atoms and the substituted phenyl groups play a crucial role in defining their chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are typically used to elucidate their structure, demonstrating how substituents affect the compound's overall geometry and electronic configuration (Dao et al., 2017).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions, influenced by the nature of their substituents. The bromo and chloro groups in 2-(2-bromophenyl)-6-chloro-1H-benzimidazole can partake in cross-coupling reactions, serve as activating groups for further functionalization, and influence the compound’s reactivity towards different reagents (Insuasty et al., 2002).

Physical Properties Analysis

The physical properties of 2-(2-bromophenyl)-6-chloro-1H-benzimidazole, such as melting point, solubility, and crystal structure, are significantly affected by its molecular structure. The presence of halogen atoms contributes to its polarity, solubility in various organic solvents, and crystalline form, which can be analyzed through spectroscopy and crystallography methods to understand its behavior in different environments (Ghani & Mansour, 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, of 2-(2-bromophenyl)-6-chloro-1H-benzimidazole, are influenced by the benzimidazole core and the attached substituents. These properties determine the compound's role in chemical syntheses, its behavior as an intermediate in organic reactions, and its interaction with biological targets. Studies focusing on substituted benzimidazoles provide insights into their potential applications based on their chemical behavior (Yagupolskii & Fedyuk, 2000).

Applications De Recherche Scientifique

- Pharmaceutical Intermediate

- Polymer Material

- Field : Polymer Science

- Application : Poly(2-oxazoline)s, a compound similar to “2-(2-bromophenyl)-6-chloro-1H-benzimidazole”, has been used in the development of the next generation of biomedical materials . The highly tunable structure and function of poly(2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work .

- Method : The 2-oxazoline monomer is initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile to obtain poly(2-oxazoline)s products .

- Results : There are a lot of applied studies related to the water solubility, invisibility, and thermoresponsive of poly(2-oxazoline)s, mainly focused on drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .

Safety And Hazards

This involves understanding the toxicological properties of the compound. It includes its LD50, safety precautions to be taken while handling it, its hazards to the environment, and first aid measures in case of exposure.

Orientations Futures

This involves discussing potential future research directions or applications of the compound. It could involve its use in the synthesis of other compounds, its potential therapeutic uses, or its role in industrial processes.

Propriétés

IUPAC Name |

2-(2-bromophenyl)-6-chloro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFNHTWNUMDUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587627 |

Source

|

| Record name | 2-(2-Bromophenyl)-6-chloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromophenyl)-6-chloro-1H-benzimidazole | |

CAS RN |

14225-83-3 |

Source

|

| Record name | 2-(2-Bromophenyl)-6-chloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)